chemical structure and properties of 6,7-Dichloroquinoline-2,3-dicarboxylic acid
chemical structure and properties of 6,7-Dichloroquinoline-2,3-dicarboxylic acid
Executive Summary
6,7-Dichloroquinoline-2,3-dicarboxylic acid (CAS: 948294-36-8) represents a critical scaffold in the study of excitatory amino acid receptors. Structurally analogous to the endogenous excitotoxin quinolinic acid (pyridine-2,3-dicarboxylic acid), this fused bicyclic compound serves as a pivotal probe for investigating the N-methyl-D-aspartate (NMDA) receptor complex.
Unlike its monocyclic congener which acts as an agonist, the quinoline-2,3-dicarboxylic acid core—particularly when substituted at the 6 and 7 positions with electron-withdrawing chlorine atoms—shifts the pharmacological profile toward competitive antagonism at the strychnine-insensitive glycine binding site (GlyB). This guide details the chemical architecture, validated synthetic pathways, and the structure-activity relationships (SAR) that make this compound a valuable tool in neuropharmacology and herbicide development.
Chemical Architecture & Properties
The 6,7-dichloroquinoline-2,3-dicarboxylic acid molecule consists of a quinoline heterocycle substituted with two carboxylic acid groups at positions 2 and 3, and two chlorine atoms at positions 6 and 7. The vicinal dicarboxylic acid motif is the critical pharmacophore, mimicking the glycine/glutamate backbone required for receptor recognition.
Physicochemical Profile [1][2][3][4][5][6][7][8][9][10][11]
| Property | Value / Description |
| IUPAC Name | 6,7-Dichloroquinoline-2,3-dicarboxylic acid |
| CAS Number | 948294-36-8 |
| Molecular Formula | C₁₁H₅Cl₂NO₄ |
| Molecular Weight | 286.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Low in water/acid; Soluble in dilute aqueous alkali (NaOH, KOH) and DMSO |
| pKa (Calc) | Acid 1: ~2.5 (C-2 COOH); Acid 2: ~4.8 (C-3 COOH) |
| H-Bond Donors | 2 (Carboxylic acids) |
| H-Bond Acceptors | 5 (Nitrogen + 4 Oxygens) |
Structural Homology
The compound shares significant topological similarity with established NMDA ligands:
-
Quinolinic Acid: (Agonist) Lacks the fused benzene ring.
-
7-Chlorokynurenic Acid: (Antagonist) A 4-quinolone derivative; the 6,7-dichloroquinoline-2,3-dicarboxylate lacks the 4-oxo group but retains the planar aromaticity and anionic potential.
Synthesis & Manufacturing
The synthesis of 6,7-dichloroquinoline-2,3-dicarboxylic acid requires a robust approach to construct the pyridine ring onto a pre-existing halogenated benzene core. The most reliable pathway involves a Pfitzinger-type modification or a Vilsmeier-Haack cyclization starting from 3,4-dichloroaniline.
Primary Synthetic Route: The Anilinofumarate Method
This protocol is preferred for its scalability and avoidance of unstable 2-aminobenzaldehyde intermediates.
Step 1: Formation of Anilinofumarate
Reactants: 3,4-Dichloroaniline + Diethyl Acetylenedicarboxylate (DEAD) Conditions: Ethanol reflux or Toluene, 60-80°C. Mechanism: Michael addition of the aniline nitrogen to the alkyne.
Step 2: Cyclization (Vilsmeier-Haack)
Reagent: POCl₃ / DMF (Vilsmeier Reagent). Conditions: Heat (80-100°C). Mechanism: The Vilsmeier reagent activates the ester carbonyl/alkene, facilitating intramolecular electrophilic aromatic substitution to close the ring.
Step 3: Hydrolysis
Reagents: NaOH (aq), followed by HCl acidification. Outcome: Conversion of the diester intermediate to the final dicarboxylic acid.
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway from substituted aniline to the final quinoline dicarboxylic acid scaffold.
Pharmacology & Mechanism of Action
Target: NMDA Receptor Glycine Site (GlyB)
The NMDA receptor is a heterotetrameric ion channel requiring the co-binding of glutamate (at the GluN2 subunit) and glycine or D-serine (at the GluN1 subunit).
-
Agonist Mimicry: The 2,3-dicarboxylic acid moiety mimics the structure of glycine and glutamate.
-
Antagonist Transformation: The fusion of the benzene ring (quinoline core) creates steric bulk that prevents the receptor from undergoing the conformational change necessary for channel opening (pore dilation).
-
The "Chlorine Effect": The 6,7-dichloro substitution is critical. It enhances lipophilicity and targets a specific hydrophobic pocket within the GluN1 ligand-binding domain (LBD). This substitution pattern typically increases binding affinity by 10-100 fold compared to the unsubstituted quinoline.
Signaling Pathway Interference
Caption: Competitive antagonism mechanism at the GluN1 subunit preventing calcium influx.
Experimental Protocols
Protocol A: Laboratory Synthesis (10 mmol Scale)
Objective: Isolate high-purity 6,7-dichloroquinoline-2,3-dicarboxylic acid for binding assays.
-
Preparation of Anilinofumarate:
-
Dissolve 3,4-dichloroaniline (1.62 g, 10 mmol) in ethanol (20 mL).
-
Add diethyl acetylenedicarboxylate (1.70 g, 10 mmol) dropwise.
-
Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Evaporate solvent to yield the oily intermediate.
-
-
Cyclization:
-
Dissolve the intermediate in DMF (10 mL).
-
Add POCl₃ (1.5 eq) cautiously at 0°C.
-
Heat to 90°C for 4 hours.
-
Pour onto crushed ice. Neutralize with Na₂CO₃. Extract with ethyl acetate.
-
-
Hydrolysis:
Protocol B: In Vitro Binding Assay (Membrane Preparation)
Objective: Determine affinity (Ki) for the glycine site.
-
Tissue Prep: Rat cerebral cortex homogenate, washed 4x to remove endogenous glycine.
-
Radioligand: [³H]-MDL 105,519 or [³H]-Glycine (requires strychnine to block inhibitory glycine receptors).
-
Incubation:
-
Mix membrane protein (200 µg) + Radioligand (10 nM) + Test Compound (0.1 nM - 10 µM).
-
Buffer: 50 mM Tris-acetate, pH 7.4.
-
Incubate 60 min at 4°C.
-
-
Termination: Rapid filtration through Whatman GF/B filters.
-
Analysis: Scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.
References
-
Doehner, R. F. (1987). Method for the preparation of quinoline-2,3-dicarboxylic acid. U.S. Patent No.[1] 4,766,218. Washington, DC: U.S. Patent and Trademark Office. Link
-
McQuaid, L. A., et al. (1992). Design and synthesis of novel quinoline-2,3-dicarboxylic acids as NMDA glycine site antagonists. Journal of Medicinal Chemistry, 35(18), 3423–3425. Link
-
Baron, B. M., et al. (1992). Potent indole- and quinoline-containing N-methyl-D-aspartate antagonists acting at the strychnine-insensitive glycine binding site. Journal of Pharmacology and Experimental Therapeutics, 262(3), 942-948. Link
-
Harrison, B. L., et al. (1990). 4-[(Carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid: A new antagonist of the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry, 33(11), 2915-2915. Link
-
ChemicalBook. (2023). 6,7-Dichloroquinoline-2,3-dicarboxylic acid Product Entry. Link
Sources
- 1. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 2. 3028155-66-7|3-(Hydroxymethyl)quinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. NMDA Receptor Antagonists | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 948293-77-4|5,7-Dichloroquinoline-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. EP0262305B1 - Method for the preparation of anilinofumarate and quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
